molecular formula C2HNO B13478660 Cyanoformaldehyde CAS No. 4471-47-0

Cyanoformaldehyde

Cat. No.: B13478660
CAS No.: 4471-47-0
M. Wt: 55.04 g/mol
InChI Key: TUHMQDODLHWPCC-UHFFFAOYSA-N
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Description

Formyl cyanide, also known as methanoyl cyanide, is a simple organic compound with the formula HCOCN. It is simultaneously a nitrile (R−C≡N) and an aldehyde (R−CH=O). This compound is the simplest member of the acyl cyanide family and is known to occur in space, particularly in the Sgr B2 molecular cloud .

Comparison with Similar Compounds

Formyl cyanide can be compared with other acyl cyanides such as cyanoformyl chloride (ClC(O)CN) and cyanoformyl bromide (BrC(O)CN). These compounds are obtained by substituting the hydrogen atom in formyl cyanide with chlorine or bromine, respectively . Another similar compound is acetonitrile (CH3−C≡N), which is a nitrile but lacks the aldehyde group present in formyl cyanide .

Formyl cyanide’s uniqueness lies in its dual functional groups (nitrile and aldehyde), making it a versatile intermediate in various chemical reactions and a subject of interest in both astrochemistry and atmospheric chemistry.

Properties

IUPAC Name

formyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HNO/c3-1-2-4/h2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHMQDODLHWPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021549
Record name Oxoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

55.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4471-47-0
Record name Acetonitrile, oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4471-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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